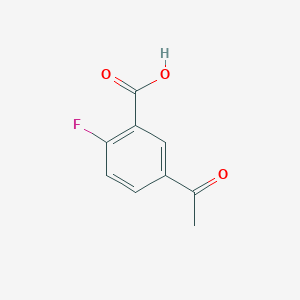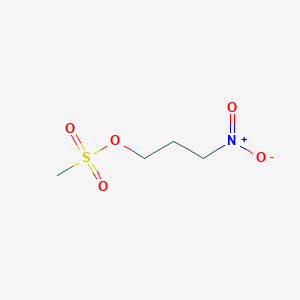
3-Nitro-1-propanol methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1-propanol methanesulfonate is an organic compound with the molecular formula C4H9NO5S and a molar mass of 183.18 g/mol . It is a derivative of 3-nitro-1-propanol, where the hydroxyl group is substituted with a methanesulfonate group. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-propanol methanesulfonate typically involves the reaction of 3-nitro-1-propanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-1-propanol methanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroalkanes.
Reduction: Formation of aminoalkanes.
Substitution: Formation of azido or thiol-substituted compounds.
Applications De Recherche Scientifique
3-Nitro-1-propanol methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a methanogenic inhibitor in ruminant animals.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-nitro-1-propanol methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group undergoes nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitropropionic acid: A related compound with similar nitro group but different functional groups.
3-Nitro-1-propanol: The parent compound of 3-nitro-1-propanol methanesulfonate.
Miserotoxin: A naturally occurring glycoside of 3-nitro-1-propanol.
Uniqueness
This compound is unique due to its methanesulfonate group, which imparts distinct chemical reactivity compared to its parent compound and other similar nitro compounds. This makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C4H9NO5S |
|---|---|
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
3-nitropropyl methanesulfonate |
InChI |
InChI=1S/C4H9NO5S/c1-11(8,9)10-4-2-3-5(6)7/h2-4H2,1H3 |
Clé InChI |
WVEFWPBJWXCCDM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


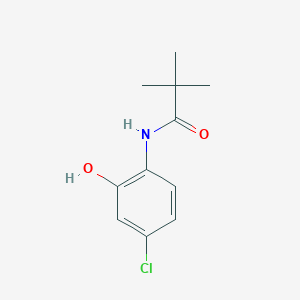
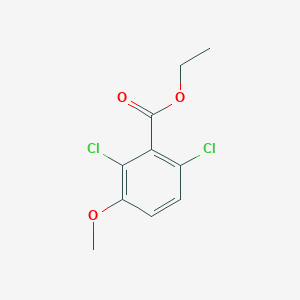
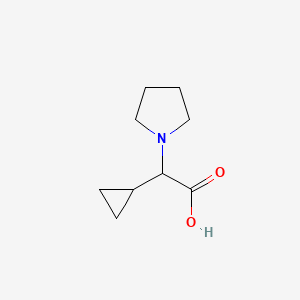
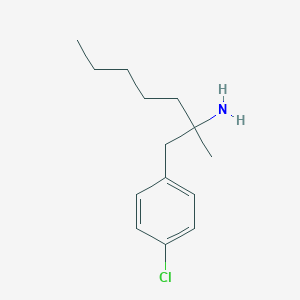
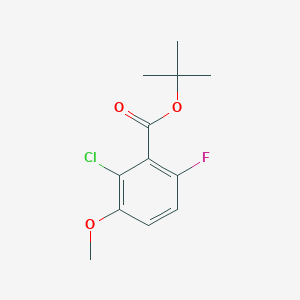

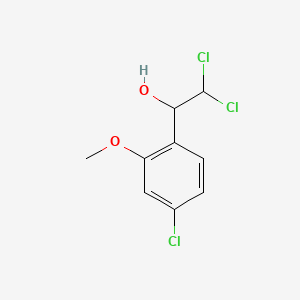
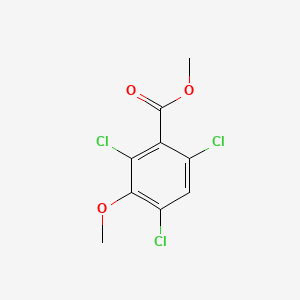
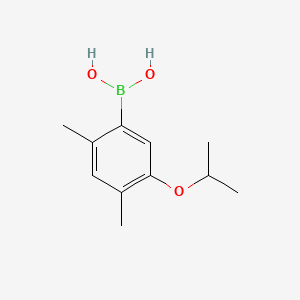
![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
![N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine](/img/structure/B14019682.png)
![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)
